molecular formula C10H6F3NO2 B12871793 1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone

1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12871793
M. Wt: 229.15 g/mol
InChI Key: BASRCESSGMRMCR-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a trifluoromethyl group at the 6-position of the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and trifluoroacetic anhydride.

    Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with trifluoroacetic anhydride to form the benzoxazole ring.

    Introduction of Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives, such as:

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(6-(Trifluoromethyl)benzo[d][1,3]dioxol-5-yl)ethanone: Contains a dioxole ring instead of an oxazole ring, leading to variations in reactivity and applications.

    1-(6-(Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for targeted research applications.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

1-[6-(trifluoromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H6F3NO2/c1-5(15)9-14-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4H,1H3

InChI Key

BASRCESSGMRMCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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